ethyl 4-methyl-2H-pyrrole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester.
Esterification: Another method includes the esterification of 4-methyl-2-pyrrolecarboxylic acid with ethanol under acidic conditions.
Industrial Production Methods: Industrial production often employs the esterification method due to its efficiency and scalability. The reaction typically involves heating the reactants under reflux with an acid catalyst to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form pyrrolidine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2 and 5 positions of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Ethyl 4-methyl-2H-pyrrole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2H-pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Ethyl 2,5-dihydro-1H-pyrrole-2-carboxylate: Similar in structure but differs in the saturation of the pyrrole ring.
Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate: Contains a phenyl group, which alters its chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Contains a sulfur atom in the ring, leading to different reactivity and biological activities.
Uniqueness: Ethyl 4-methyl-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
Biological Activity
Ethyl 4-methyl-2H-pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound is characterized by its pyrrole ring structure, which is known for conferring various biological activities. The compound can be synthesized through various methods, including cyclization reactions involving substituted carboxylic acids and amines.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of pyrrole compounds, including this compound, showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Anticancer Effects
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with a particular focus on its effects on the ERK5 signaling pathway, which is implicated in cancer cell growth and survival. The inhibition of ERK5 by derivatives of this compound has been linked to reduced cell migration and increased apoptosis in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to:
- Inhibition of enzyme activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of cellular signaling: By modulating pathways such as ERK5, it influences processes like cell proliferation and apoptosis .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. For instance, modifications at specific positions on the pyrrole ring have been shown to enhance antimicrobial and anticancer activities. A summary of relevant findings is presented in the table below.
Case Studies
- Antimicrobial Activity : A study conducted on a series of pyrrole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
- Cancer Treatment Potential : In vitro experiments highlighted that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development in anticancer therapies .
Properties
CAS No. |
408517-57-7 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 4-methyl-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4H,3,5H2,1-2H3 |
InChI Key |
UNTGIINPGVOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NCC=C1C |
Origin of Product |
United States |
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